
Alyssin
Overview
Description
Alyssin is an isothiocyanate found in Cruciferous Vegetables . It has been reported to exert anticancer activity in HepG2 cells by increasing intracellular reactive oxygen species and causing tubulin depolymerization .
Molecular Structure Analysis
Alyssin has the molecular formula C7H13NOS2 and a molecular weight of 191.314 Da . It is also known as 1-isothiocyanato-5-methylsulfinylpentane .
Physical And Chemical Properties Analysis
Alyssin has a density of 1.14g/cm3 and a boiling point of 376.3ºC at 760 mmHg . It is also known as 1-isothiocyanato-5-methylsulfinylpentane .
Relevant Papers
One relevant paper titled “Alyssin and Iberin in Cruciferous Vegetables Exert Anticancer Activity in HepG2 by Increasing Intracellular Reactive Oxygen Species and Tubulin Depolymerization” discusses the anticancer activity of Alyssin in HepG2 cells . The paper suggests that Alyssin increases intracellular reactive oxygen species and causes tubulin depolymerization, leading to anticancer activity .
Scientific Research Applications
Anticancer Activity in Hepatocellular Carcinoma Alyssin has been studied for its chemopreventive potential, particularly in the context of hepatocellular carcinoma. Research by Pocasap, Weerapreeyakul, and Thumanu (2019) demonstrated that alyssin, alongside other isothiocyanates, can induce cancer cell death through apoptosis and necrosis. Alyssin was noted for its potent anticancer ability, attributed to its capacity to increase intracellular reactive oxygen species (ROS) and inhibit tubulin polymerization, leading to cell-cycle arrest in the S and G2/M phase (Pocasap, Weerapreeyakul, & Thumanu, 2019).
Drug Interactions and Metabolic Impact In 2012, Lubelska et al. investigated the interactions between alyssin and other drugs, which could influence cell metabolism. Their study found that interactions between alyssin and certain drugs could either strengthen or weaken the effect of the drugs, depending on the concentration of alyssin and the type of drug involved. This interaction suggested a role for alyssin in modulating the effects of drugs in cellular systems (Lubelska et al., 2012).
Enhancing Anticancer Drug Efficacy Research by Milczarek et al. (2018) explored the synergistic effects of alyssin when combined with the anticancer drug 5-fluorouracil. Their findings showed that combinations of 5-fluorouracil and alyssin resulted in enhanced anticancer activity, particularly in colon cancer cell lines. The study highlighted the potential of alyssin as a co-treatment to improve the efficacy of existing anticancer therapies (Milczarek et al., 2018).
Apoptosis-Inducing Capability in Cancer Cells A study by Kim, Kim, and Lim (2010) focused on the apoptosis-inducing capability of sulforaphane analogues, including alyssin, in human colon cancer cells. They discovered that alyssin and similar compounds with oxidized sulfur exhibited a more potent growth inhibitory effect and were more effective in inducing apoptosis compared to their non-oxidized counterparts. This research suggests a potential role for alyssin in targeted cancer therapies (Kim, Kim, & Lim, 2010).
Effect on Human Lymphocytes and Leukemia Cells Misiewicz, Skupińska, and Kasprzycka-Guttman (2007) evaluated the effect of alyssin on human B-lymphocytes and leukemia cells. Their study highlighted the differential response to alyssin between healthy lymphoblastoid and leukemia cells, indicating alyssin’s selective action in targeting cancer cells (Misiewicz, Skupińska, & Kasprzycka-Guttman, 2007).
Mechanism of Action
Target of Action
Alyssin, an isothiocyanate found in W. japonica, has diverse biological activities . It primarily targets the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 . These enzymes are involved in the metabolism of various substances, including drugs and toxins. Alyssin also targets bacteria such as B. subtilis, methicillin-sensitive S. aureus, methicillin-resistant S. aureus (MRSA), and E. coli, as well as the plant pathogenic fungus A. niger .
Mode of Action
Alyssin acts by directly inhibiting the activity of the CYP isoforms CYP1A1 and CYP1A2 . This inhibition is induced by the polycyclic aromatic hydrocarbons (PAHs) anthracene and dibenzo [a,h]anthracene in MCF-7 breast cancer cells . Alyssin also exhibits antimicrobial activity against certain bacteria and fungi .
Biochemical Pathways
Alyssin affects several biochemical pathways. It induces phase II enzymes, increasing Nrf2 activity . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage. Alyssin also decreases the enzymatic metabolism of PAHs, reducing carcinogenic risk .
Pharmacokinetics
It is known to be soluble in water, dmso, ethanol, and chloroform , which may influence its bioavailability.
Result of Action
Alyssin has been shown to inhibit the proliferation of HCT116 colon cancer cells . It also inhibits platelet aggregation induced by ADP or arachidonic acid . Furthermore, it increases intracellular reactive oxygen species (ROS) and suppresses tubulin polymerization, leading to cell-cycle arrest in the S and G2/M phase .
Action Environment
The action of Alyssin can be influenced by environmental factors. For instance, the presence of certain solvents can affect its solubility and therefore its bioavailability . .
properties
IUPAC Name |
1-isothiocyanato-5-methylsulfinylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUQPVQTAUKPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983213 | |
| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alyssin | |
CAS RN |
646-23-1 | |
| Record name | Alyssin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alyssin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALYSSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0929AF184M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Alyssin and how does it exert anticancer activity?
A1: Alyssin is a natural sulforaphane analogue found in cruciferous vegetables. Its anticancer activity stems from its ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression in various cancer cell lines. Research suggests that alyssin achieves this by increasing intracellular reactive oxygen species (ROS) and disrupting tubulin polymerization, a crucial process for cell division. [, , , ] For instance, in hepatocellular carcinoma cells (HepG2), alyssin exhibited potent anticancer effects by elevating intracellular ROS levels. [] Alyssin's ability to inhibit cell cycle progression and induce apoptosis has also been observed in lymphoblastoid cells carrying BRCA1 mutations, highlighting its potential in targeting cancer cells with specific genetic vulnerabilities. []
Q2: How does the structure of alyssin compare to sulforaphane, and how do these structural differences impact their activity?
A2: Alyssin and sulforaphane are both isothiocyanates (ITCs), but they differ in the oxidation state of the sulfur atom in their side chains. Alyssin possesses an oxidized sulfur (-SO-), while sulforaphane has a less oxidized sulfur (-S-). Studies comparing the two compounds reveal that alyssin generally demonstrates a stronger ability to induce apoptosis compared to sulforaphane, possibly due to its capacity for higher ROS generation. [, , ] This difference highlights the importance of the sulfur oxidation state in influencing the biological activity of ITCs.
Q3: Does alyssin interact with the androgen receptor (AR), and what are the implications for prostate cancer?
A3: Yes, research indicates that alyssin can transcriptionally repress the androgen receptor (AR) in prostate cancer cells. [] This is particularly relevant as the AR plays a crucial role in prostate cancer development and progression. While alyssin itself was not as effective as its thio-analogues in reducing AR protein levels, the study highlights the potential of targeting the AR pathway with ITCs. []
Q4: Does alyssin exhibit synergistic effects when combined with other anticancer drugs?
A4: Yes, studies have shown that alyssin can synergize with the chemotherapeutic drug 5-fluorouracil (5-FU) to enhance its anticancer activity, particularly in colon cancer cells. [] This synergistic effect was observed as an increase in the cytostatic effect, indicating that the combination of alyssin and 5-FU could potentially enhance the efficacy of current chemotherapeutic approaches. []
Q5: How does alyssin compare to other sulforaphane analogues in terms of its ability to inhibit cytochrome P450 enzymes (CYPs)?
A5: Research suggests that alyssin and other sulforaphane analogues can inhibit the activity of CYP1A1 and CYP1A2 enzymes, which are involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs) to carcinogenic metabolites. [] Interestingly, alyssin demonstrated a greater ability to inhibit benzo[a]pyrene-induced CYP1A2 activity compared to sulforaphane, mainly through protein level reduction. This inhibition of CYP enzymes by alyssin highlights its potential as a chemopreventive agent by limiting the activation of procarcinogens. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one](/img/structure/B1664735.png)

![5'-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine](/img/structure/B1664737.png)
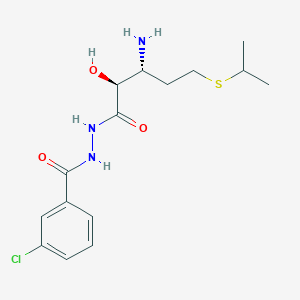
![N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide](/img/structure/B1664740.png)
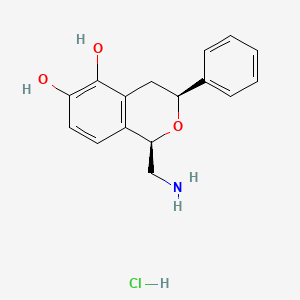
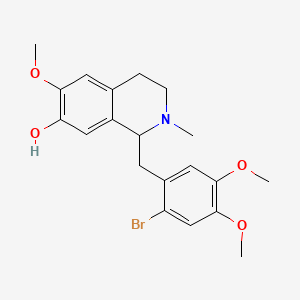
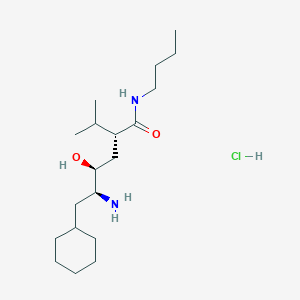
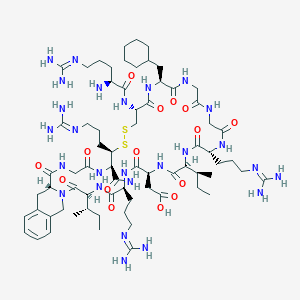
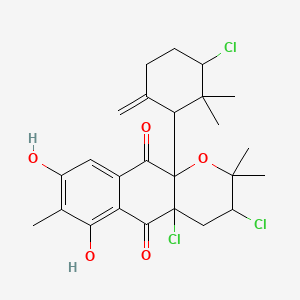
![(2E,4E,6E)-7-[(2R,3R,5R)-3-Hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1664751.png)
